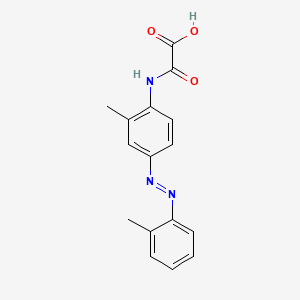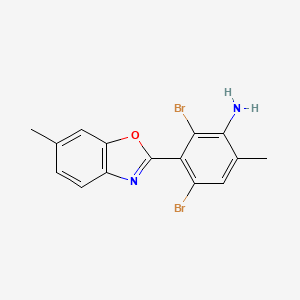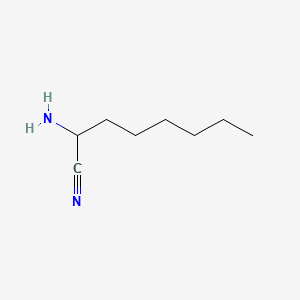
2-Aminooctanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminooctanenitrile is an organic compound with the molecular formula C8H16N2. It is a nitrile derivative with an amino group attached to the second carbon of the octane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: 2-Aminooctanenitrile can be synthesized by heating a halogenoalkane, such as 2-bromooctane, with sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Acidic or basic hydrolysis of this compound yields 2-aminooctanoic acid.
Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H).
Hydrolysis Agents: Hydrochloric acid (HCl) for acidic hydrolysis, sodium hydroxide (NaOH) for basic hydrolysis.
Dehydrating Agents: Phosphorus pentoxide (P4O10), thionyl chloride (SOCl2).
Major Products
Reduction: 2-Aminooctane.
Hydrolysis: 2-Aminooctanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Aminooctanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Aminooctanenitrile involves its reactivity due to the presence of both the amino and nitrile groups. The nitrile group is electrophilic, making it susceptible to nucleophilic attack, while the amino group can participate in various substitution reactions . These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2-Aminooctanenitrile can be compared with other aminonitriles such as 2-Aminobutyronitrile and 2-Aminopentanenitrile. While all these compounds share the aminonitrile functional group, their reactivity and applications can vary significantly due to differences in the carbon chain length and the position of the amino group .
Similar Compounds
- 2-Aminobutyronitrile
- 2-Aminopentanenitrile
- 2-Aminohexanenitrile
These compounds are similar in structure but may have different physical and chemical properties, leading to varied applications and reactivity .
Properties
CAS No. |
63468-70-2 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-aminooctanenitrile |
InChI |
InChI=1S/C8H16N2/c1-2-3-4-5-6-8(10)7-9/h8H,2-6,10H2,1H3 |
InChI Key |
CJURZHVBRCKLPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


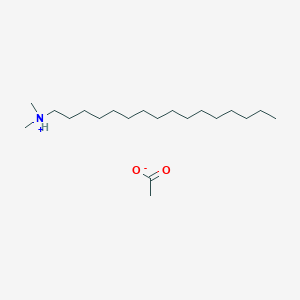
![Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13800463.png)
![[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate](/img/structure/B13800467.png)
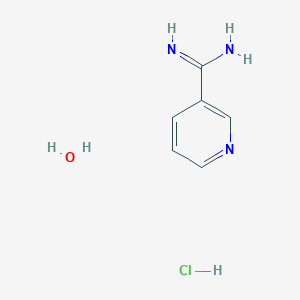

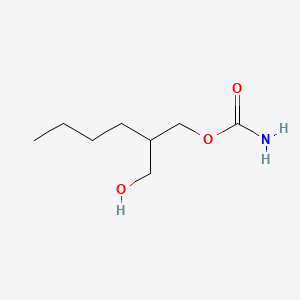

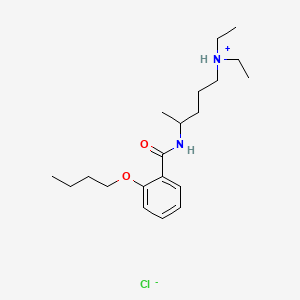
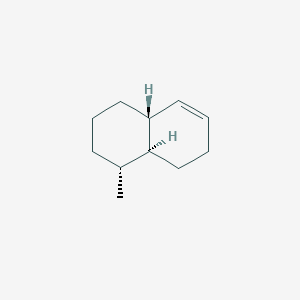
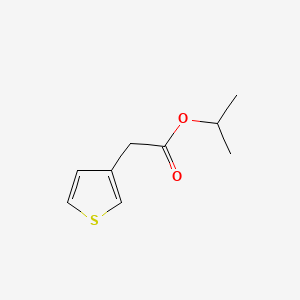
![N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride](/img/structure/B13800505.png)
![Aluminum tris[tris(1-methylethyl)naphthalenesulfonate]](/img/structure/B13800527.png)
